![molecular formula C18H18N2O B3973175 N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide](/img/structure/B3973175.png)
N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide
説明
N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized by GlaxoSmithKline in the 1990s and has been extensively studied for its potential applications in various fields of scientific research.
作用機序
N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as reduced inflammation in adipose tissue.
Biochemical and Physiological Effects:
This compound 501516 has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in various animal models. It has also been shown to increase endurance and improve exercise performance in mice and rats. These effects are thought to be mediated through the activation of PPARδ and the subsequent changes in gene expression.
実験室実験の利点と制限
One of the main advantages of using N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide 501516 in lab experiments is its specificity for PPARδ, which allows for the selective activation of this receptor without affecting other PPAR isoforms. However, the compound has been shown to have limited solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, the long-term effects of this compound 501516 on human health are not well understood, and further studies are needed to determine its safety and efficacy.
将来の方向性
There are several potential future directions for research on N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide 501516. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in the prevention and treatment of cardiovascular diseases, as it has been shown to improve lipid metabolism and reduce inflammation. Additionally, further studies are needed to determine the long-term effects of this compound 501516 on human health and to optimize its dosing and administration in lab experiments.
科学的研究の応用
N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide 501516 has been studied extensively for its potential applications in various fields of scientific research, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
特性
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(20-18(21)14-7-3-2-4-8-14)11-15-12-19-17-10-6-5-9-16(15)17/h2-10,12-13,19H,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHUZMMHBTTST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。